

Spectroscopic Profile of 3,5-dibromo-4-pyridinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Pyridinol, 3,5-dibromo-, ion(1-)

Cat. No.: B12326028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-dibromo-4-pyridinol. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted and extrapolated data based on the analysis of structurally related molecules. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of halogenated pyridinol derivatives.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for 3,5-dibromo-4-pyridinol. These values are estimations derived from data reported for analogous compounds.

Table 1: Expected ^1H NMR Spectroscopic Data for 3,5-dibromo-4-pyridinol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0-8.5	Singlet	2H	H-2, H-6
~5.0-7.0	Broad Singlet	1H	O-H

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.

Table 2: Expected ^{13}C NMR Spectroscopic Data for 3,5-dibromo-4-pyridinol

Chemical Shift (δ) ppm	Assignment
~160-165	C-4
~145-150	C-2, C-6
~110-115	C-3, C-5

Table 3: Expected Infrared (IR) Spectroscopic Data for 3,5-dibromo-4-pyridinol

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200	Broad	O-H stretch
~1600	Medium-Strong	C=C stretch (aromatic)
~1550	Medium-Strong	C=N stretch (aromatic)
~1200	Medium	C-O stretch
800-700	Strong	C-Br stretch

Table 4: Expected Mass Spectrometry Data for 3,5-dibromo-4-pyridinol

m/z	Ion
251, 253, 255	$[\text{M}]^+$
252, 254, 256	$[\text{M}+\text{H}]^+$

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern with relative intensities of approximately 1:2:1 for the molecular ion peaks.

Experimental Protocols

While a specific experimental protocol for the synthesis of 3,5-dibromo-4-pyridinol is not readily available in the cited literature, a general procedure for the bromination of a pyridine derivative is provided below as a representative example. This can be adapted for the synthesis of the target molecule.

Representative Synthesis of a Brominated Pyridine Derivative

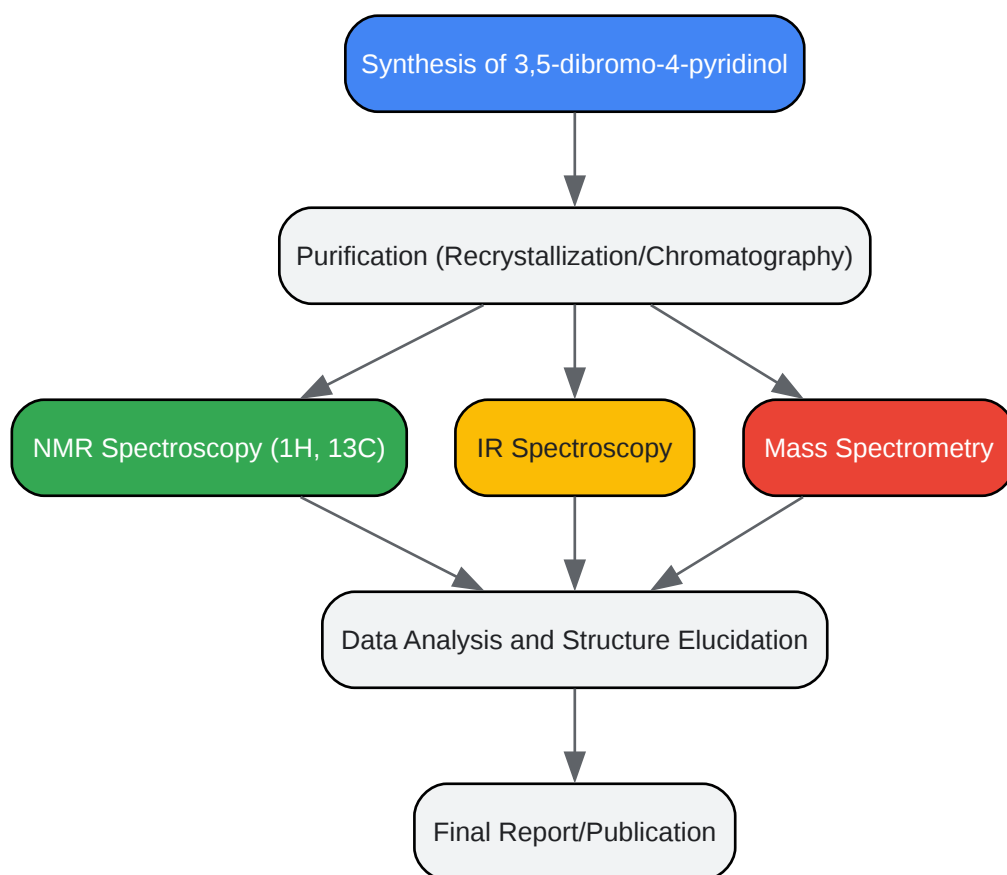
A solution of the pyridine starting material in a suitable solvent (e.g., acetic acid, sulfuric acid) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine. The reaction mixture is stirred at a specific temperature for a designated period. Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization or column chromatography.

General Protocol for Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., DMSO- d_6 , CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Infrared (IR) Spectroscopy:** The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin film.
- **Mass Spectrometry (MS):** The mass spectrum is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 3,5-dibromo-4-pyridinol.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-dibromo-4-pyridinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12326028#spectroscopic-data-nmr-ir-mass-spec-of-3-5-dibromo-4-pyridinol\]](https://www.benchchem.com/product/b12326028#spectroscopic-data-nmr-ir-mass-spec-of-3-5-dibromo-4-pyridinol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com